molecular formula C14H14O3S B8497116 4-(2-Phenylethyl)benzene-1-sulfonic acid CAS No. 46924-75-8

4-(2-Phenylethyl)benzene-1-sulfonic acid

Cat. No.: B8497116
CAS No.: 46924-75-8
M. Wt: 262.33 g/mol
InChI Key: DECMMTHRTGFACW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Phenylethyl)benzene-1-sulfonic acid is a sulfonic acid derivative characterized by a benzene ring substituted with a sulfonic acid group (-SO₃H) at position 1 and a 2-phenylethyl group (-CH₂CH₂C₆H₅) at position 2. The phenylethyl substituent introduces aromaticity and hydrophobic properties, while the sulfonic acid group confers strong acidity and water solubility. This compound is structurally related to surfactants, dyes, and intermediates in organic synthesis, where its amphiphilic nature enables applications in emulsification, catalysis, or drug formulation .

Properties

CAS No.

46924-75-8

Molecular Formula

C14H14O3S

Molecular Weight

262.33 g/mol

IUPAC Name

4-(2-phenylethyl)benzenesulfonic acid

InChI

InChI=1S/C14H14O3S/c15-18(16,17)14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-5,8-11H,6-7H2,(H,15,16,17)

InChI Key

DECMMTHRTGFACW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC2=CC=C(C=C2)S(=O)(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

A. Alkylbenzene Sulfonic Acids

  • Dodecylbenzene Sulfonic Acid (ABS Acid)
    • Structure: 4-(Tridecan-3-yl)benzene-1-sulfonic acid (C₁₈H₃₀O₃S).
    • Key Differences: A long aliphatic chain (C₁₂) instead of a phenylethyl group.
    • Properties: Lower acidity (pKa ~1.8) due to electron-donating alkyl chains; higher critical micelle concentration (CMC: ~0.1 mM) compared to aromatic-substituted analogs. Used widely in detergents and industrial surfactants .
  • 4-(10-Methylundecyl)benzene-1-sulfonic Acid
    • Structure: Branched C₁₂ alkyl chain.
    • Key Differences: Branched alkyl substituent enhances biodegradability but reduces thermal stability. Applications include eco-friendly surfactants .

B. Azo-Substituted Benzene Sulfonic Acids

  • 4-{2-[4-(Phenylamino)phenyl]diazen-1-yl}benzene-1-sulfonic Acid Structure: Azo group (-N=N-) linking two aromatic rings. Key Differences: Azo functionality imparts vivid coloration and higher molar absorptivity.
  • 4-[(Z)-(2-Chloro-4-hydroxyphenyl)diazenyl]benzene-1-sulfonic Acid
    • Structure: Electron-withdrawing chlorine and hydroxyl groups on the diazenyl moiety.
    • Key Differences: Enhanced acidity (pKa ~1.2) and reactivity in electrophilic substitution reactions. Used in dye synthesis and pH-sensitive sensors .

C. Heterocyclic-Substituted Benzene Sulfonic Acids

  • 4-(5-Methyl-3-phenylisoxazol-4-yl)benzene-1-sulfonic Acid
    • Structure: Isoxazole ring fused to the benzene core.
    • Key Differences: Heterocyclic substituent increases rigidity and bioactivity. Exhibits anti-inflammatory properties (IC₅₀: ~10 µM for COX-2 inhibition) .
  • 4-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide
    • Structure: Pyrazole ring with a sulfonamide group.
    • Key Differences: Sulfonamide enhances hydrogen-bonding capacity, improving solubility in polar solvents. Applications in kinase inhibition and anticancer therapies .

Physicochemical Properties

Compound Molecular Weight Solubility (H₂O) pKa Key Applications
4-(2-Phenylethyl)benzene-1-sulfonic acid 278.34 g/mol Moderate ~1.5 Surfactants, organic synthesis
Dodecylbenzene sulfonic acid 348.48 g/mol Low ~1.8 Detergents, emulsifiers
4-{2-[4-(Phenylamino)phenyl]diazen-1-yl}benzene-1-sulfonic acid 367.39 g/mol Insoluble ~1.3 Dyes, toxicological studies
4-(5-Methyl-3-phenylisoxazol-4-yl)benzene-1-sulfonic acid 315.34 g/mol High ~1.4 Pharmaceuticals

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